molecular formula C11H16N2O2 B5807440 N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide

Katalognummer B5807440
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: AWRKUJLMGALINK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is involved in learning and memory, and blocking its activity can help to improve cognitive function in patients with Alzheimer's disease.

Wirkmechanismus

Memantine works by blocking the activity of the NMDA receptor in the brain. The NMDA receptor is involved in learning and memory, and blocking its activity can help to improve cognitive function in patients with Alzheimer's disease. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have neuroprotective effects, which may help to slow the progression of the disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, which is a protein that is associated with the development of Alzheimer's disease. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is that it has been extensively studied and is well-characterized. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have a number of potential therapeutic effects in neurological disorders, which makes it a promising candidate for further research. However, one limitation of using N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is that it is a medication and may have potential side effects that could impact the results of the experiment.

Zukünftige Richtungen

There are several potential future directions for research on N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of research could focus on the development of new N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide analogs that have improved therapeutic effects. Another area of research could focus on the use of N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide in combination with other medications for the treatment of Alzheimer's disease. Finally, research could focus on the potential use of N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Synthesemethoden

The synthesis of N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide involves several steps. The first step is the reaction of 2-bromoanisole with methylamine to form N-methyl-2-methoxyaniline. This compound is then reacted with N,N-dimethylglycine to form N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide, which is N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide.

Wissenschaftliche Forschungsanwendungen

Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Eigenschaften

IUPAC Name

2-(dimethylamino)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRKUJLMGALINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.